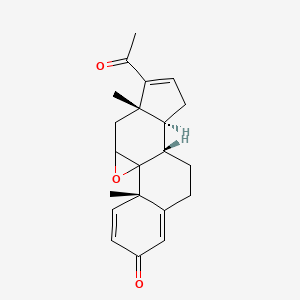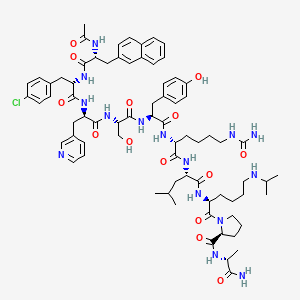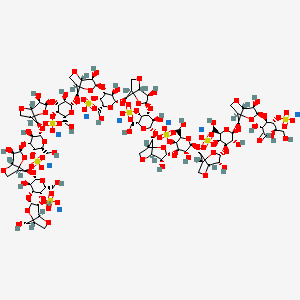
rac 2-Stearoyl-3-chloropropanediol, 95per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-chloropropane-1,2-diol fatty acid esters, such as rac 2-Stearoyl-3-chloropropanediol, typically involves chemical reactions that esterify 3-chloropropane-1,2-diol with fatty acids or their derivatives. Zhou et al. (2014) developed a high-performance liquid chromatography (HPLC) method for measuring 3-chloropropane-1,2-diol fatty acid esters in oil samples, utilizing 1,2-dioleoyl-3-chloropropanediol and 1-stearoyl-3-chloropropanediol standards, indicating the practical synthesis and analysis of these compounds in laboratory settings (Zhou, Hongru, Qingzhe Jin, Xingguo Wang, & Xuebing Xu, 2014).
Scientific Research Applications
Analytical Method Development
HPLC and GC-MS Analysis : A significant application is in the development of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying 3-chloropropane-1,2-diol (3-MCPD) esters and their specific forms, such as 2-stearoyl-3-chloropropanediol, in oils and fats. These methods aim to improve food safety by identifying the presence of these compounds, which may have toxicological significance (Zhou Hongru et al., 2014); (Tam Le Thanh et al., 2019).
Soy Sauce and Oil Samples : Another research focus has been the determination of 3-MCPD in soy sauce samples using liquid phase extraction coupled with microwave-assisted derivatization and HPLC-UV detection, highlighting the compound's relevance beyond just oil and fat samples (Hui-Ying Chung et al., 2018).
Environmental and Material Science : Beyond food safety, research extends into environmental science and material science, examining the effects of compounds like 2-chlorobiphenyl on activated carbon impregnated with palladized iron for environmental decontamination purposes (Hyeok Choi et al., 2009).
Synthesis and Chemical Studies
Stereospecific Syntheses : Studies also delve into the stereospecific syntheses and structures of related compounds, highlighting the intricacies of chemical reactions and the formation of specific stereoisomers in the laboratory setting, with implications for material and chemical synthesis (E. Rys et al., 2009).
Safety And Hazards
The specific safety and hazards associated with “rac 2-Stearoyl-3-chloropropanediol” are not detailed in the retrieved data. However, it is important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of “rac 2-Stearoyl-3-chloropropanediol” are not explicitly mentioned in the retrieved data. However, similar compounds are being studied for their potential applications in various fields6.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “rac 2-Stearoyl-3-chloropropanediol”. Further research and expert consultation are recommended for a more comprehensive understanding.
properties
CAS RN |
1329611-08-6 |
|---|---|
Product Name |
rac 2-Stearoyl-3-chloropropanediol, 95per cent |
Molecular Formula |
C₂₁H₄₁ClO₃ |
Molecular Weight |
377 |
synonyms |
Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
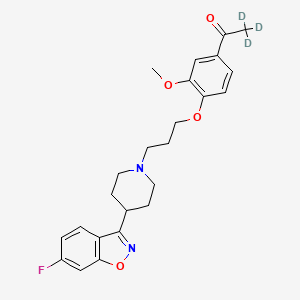
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
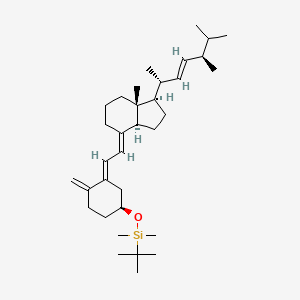
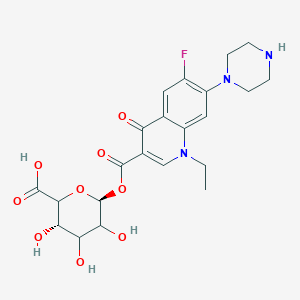
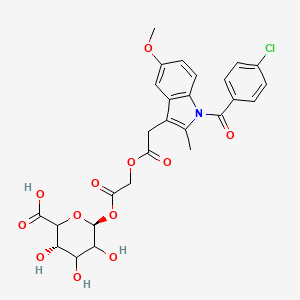
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)
